molecular formula C23H24N4O5S B2384133 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946328-85-4

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2384133
CAS No.: 946328-85-4
M. Wt: 468.53
InChI Key: LSTZGCBFGGOSCD-UHFFFAOYSA-N
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Description

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is incorporated through nucleophilic substitution reactions, often using trimethoxybenzyl halides and suitable bases.

    Final Assembly: The final compound is assembled by linking the oxadiazole and quinazolinone intermediates through thioether formation, typically using thiolating agents like thiourea or thiols under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opened products or reduced heterocycles.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone and oxadiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced heterocycles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, warranting further investigation as a therapeutic agent.

    Industry: Its unique structure makes it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The exact mechanism of action of 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methylthio)quinazolin-4(3H)-one
  • 3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
  • 3-isopropyl-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-propan-2-yl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-13(2)27-22(28)15-8-6-7-9-16(15)24-23(27)33-12-19-25-21(26-32-19)14-10-17(29-3)20(31-5)18(11-14)30-4/h6-11,13H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTZGCBFGGOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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